Product packaging for Ethyl 5-oxohexanoate(Cat. No.:CAS No. 13984-57-1)

Ethyl 5-oxohexanoate

Cat. No.: B130351
CAS No.: 13984-57-1
M. Wt: 158.19 g/mol
InChI Key: MGPSIDGTLFKDEY-UHFFFAOYSA-N
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Description

Contextualization within Beta-Keto Ester Chemistry

Ethyl 5-oxohexanoate (B1238966) is classified as a γ-keto ester, however, its reactivity and applications often draw parallels with the well-established field of β-keto ester chemistry. Beta-keto esters are characterized by a ketone group on the carbon atom beta to the ester's carbonyl group. ucla.edu This arrangement confers unique reactivity, most notably the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups), which allows for easy formation of enolates. masterorganicchemistry.comaklectures.com These enolates are powerful nucleophiles, participating in a wide array of carbon-carbon bond-forming reactions. masterorganicchemistry.comaklectures.com

While Ethyl 5-oxohexanoate is a gamma-keto ester, the fundamental principles of reactivity associated with its ketone and ester functionalities are central to its utility. The presence of these two groups allows for a diverse range of chemical manipulations.

Significance as a Synthetic Intermediate and Substrate

The true value of this compound lies in its role as a versatile synthetic intermediate. lookchem.com Organic chemists utilize it as a starting material to construct more elaborate molecular architectures, which are often key components of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aigoogle.com Its bifunctional nature allows for sequential or selective reactions, providing a strategic advantage in multi-step syntheses.

Furthermore, this compound serves as a substrate in various chemical and biochemical reactions. For instance, it is a substrate for enzymes like carbonyl reductases, which can reduce the ketone group to a hydroxyl group with high stereoselectivity. researchgate.net This is particularly valuable in the synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is crucial for biological activity. researchgate.netnih.gov The study of how enzymes interact with substrates like this compound also provides valuable insights into enzyme function and mechanism.

Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, application, and the design of synthetic routes.

PropertyValue
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol cymitquimica.com
Appearance Clear, colorless liquid cymitquimica.com
Boiling Point 222.1°C at 760 mmHg lookchem.com
Flash Point 69.4°C lookchem.com
Density 0.981 g/cm³ lookchem.com
Refractive Index n20/D 1.427 (lit.) lookchem.com
CAS Number 13984-57-1 lookchem.com

Research Findings

Numerous studies have highlighted the utility of this compound in organic synthesis. One notable application is its use in the preparation of tyrosine-derived RGD peptidomimetics, which can contain oligoethylene glycol (OEG) spacers. lookchem.com It is also employed in the synthesis of constrained glycyl amides derived from the RGD tripeptide, which act as nonpeptide αvβ3 antagonists. lookchem.com

Several synthetic methods for producing this compound have been reported. One common approach involves the reaction of acetone (B3395972) with ethyl acrylate (B77674) in the presence of a catalyst. google.com Another method utilizes the reaction of ethyl isonicotinoylacetate with methyl vinyl ketone. prepchem.com Research has also explored the synthesis of this compound from the reaction of a cyclic acid anhydride (B1165640) with ethanol (B145695). brainly.com

In the field of biocatalysis, this compound is a key substrate for producing chiral alcohols. For example, the enantioselective reduction of this compound using the yeast Pichia methanolica yields ethyl (S)-5-hydroxyhexanoate with high yield and enantiomeric excess. researchgate.netnih.gov This chiral alcohol is a valuable intermediate in the synthesis of various pharmaceuticals. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B130351 Ethyl 5-oxohexanoate CAS No. 13984-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPSIDGTLFKDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065688
Record name Ethyl 5-oxohexanoate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13984-57-1
Record name Hexanoic acid, 5-oxo-, ethyl ester
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Record name Ethyl 5-oxohexanoate
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Record name Hexanoic acid, 5-oxo-, ethyl ester
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Record name Ethyl 5-oxohexanoate
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Record name Ethyl 4-acetylbutyrate
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Record name ETHYL 5-OXOHEXANOATE
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Synthetic Methodologies for Ethyl 5 Oxohexanoate and Its Analogues

Classical Chemical Synthesis Approaches

Traditional organic chemistry provides a robust toolbox for the construction of δ-keto esters like ethyl 5-oxohexanoate (B1238966). These methods often involve fundamental carbon-carbon bond-forming reactions.

Michael-type Additions for Delta-Keto Esters

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for synthesizing δ-keto esters. oup.comlibretexts.org This approach typically involves the reaction of an enolate with a suitable Michael acceptor.

One specific method for preparing ethyl 5-oxohexanoate involves the Michael-type addition of an adduct formed from B-iodo-9-borabicyclo[3.3.1]nonane (B-Iodo-9-BBN) and ethoxyethyne (B1361780) to methyl vinyl ketone. oup.com This reaction proceeds under mild conditions and demonstrates high chemoselectivity, with ketones, esters, and amides not reacting with the boron-based reagent. oup.com The procedure involves adding ethoxyethyne to a pentane (B18724) solution of B-Iodo-9-BBN at -78 °C, followed by the addition of methyl vinyl ketone. oup.com After stirring and subsequent workup with ethanol (B145695) and water, this compound can be isolated in high yield. oup.com

Another example is the addition of acetone (B3395972) to acrylic acid derivatives, a known method for producing 5-oxohexanoic acid and its esters. google.comgoogle.com A patented method describes the slow, dropwise addition of ethyl acrylate (B77674) to a mixture of acetone and a catalyst like K₂HPO₄ at 60°C. google.com After the reaction, unreacted starting materials are evaporated to yield the product. google.com This method has been reported with yields around 34-37% and high selectivity. google.com

The choice of catalyst is critical in these reactions. While basic catalysts are often used, they can sometimes react with polymerization inhibitors present in commercial acrylates. google.com Catalysts that possess both basic and acidic centers can mitigate this issue, leading to higher product yields. google.com

Table 1: Michael-type Additions for δ-Keto Ester Synthesis

Michael Donor PrecursorMichael AcceptorKey Reagents/CatalystProductReported YieldReference
Ethoxyethyne / B-Iodo-9-BBNMethyl vinyl ketoneB-Iodo-9-BBNThis compound93% oup.com
AcetoneEthyl acrylateK₂HPO₄This compound34% google.com
Alkyl methyl ketonesDiethyl {[dimethyl(phenyl)silyl]methylene}malonate(S)-N-(pyrrolidin-2-ylmethyl)pyrrolidine / TFAβ-Silyl-δ-keto estersHigh yield researchgate.net

Reactions Involving Ethyl Acetoacetate (B1235776) Derivatives

Ethyl acetoacetate is a versatile C4 building block in organic synthesis, frequently used for creating more complex molecules, including various keto esters. researchgate.netlu.se The acetoacetic ester synthesis, first discovered in 1863, involves the alkylation of the β-keto ester via its enolate. researchgate.net

One documented synthesis produces ethyl 2-(isonicotinoyl)-5-oxohexanoate by reacting ethyl isonicotinoylacetate with methyl vinyl ketone. prepchem.com This reaction serves as an intermediate step in the synthesis of 3-(4-pyridinyl)-2-cyclohexen-1-one. prepchem.com Similarly, the reaction between ethyl acetoacetate and methyl vinyl ketone, catalyzed by various transition metals like Yb(OTf)₃ or ZrCl₄, yields ethyl 2-acetyl-5-oxohexanoate. lu.se

Furthermore, ethyl 5-methyl-3-oxohexanoate can be synthesized from ethyl acetoacetate. prepchem.com This process involves first reacting ethyl acetoacetate with pyrrolidine (B122466) to form an enamine, which is then reacted with sodium amide in liquid ammonia. prepchem.com Subsequent alkylation with isopropyl iodide, followed by hydrolysis with concentrated hydrochloric acid, yields the final product. prepchem.com

Table 2: Syntheses from Ethyl Acetoacetate Derivatives

Ethyl Acetoacetate DerivativeReactant(s)Key Reagents/CatalystProductReference
Ethyl isonicotinoylacetateMethyl vinyl ketoneNot specifiedEthyl 2-(isonicotinoyl)-5-oxohexanoate prepchem.com
Ethyl acetoacetateMethyl vinyl ketoneYb(OTf)₃ or ZrCl₄Ethyl 2-acetyl-5-oxohexanoate lu.se
Ethyl acetoacetate1. Pyrrolidine 2. NaNH₂ 3. Isopropyl iodide 4. HCl-Ethyl 5-methyl-3-oxohexanoate prepchem.com

C-H Insertion Reactions in Beta-Keto Ester Synthesis

The synthesis of β-keto esters can be achieved through C-H insertion reactions, where a carbene, typically generated from a diazo compound, inserts into the C-H bond of an aldehyde. organic-chemistry.orgorganic-chemistry.org This method provides a direct route to β-keto esters from readily available starting materials.

Catalysts such as niobium(V) chloride (NbCl₅) and molybdenum(VI) dichloride dioxide (MoO₂Cl₂) have been shown to be effective for this transformation. organic-chemistry.orgorganic-chemistry.org In a typical procedure, an aldehyde reacts with ethyl diazoacetate in the presence of a catalytic amount of the metal catalyst in a solvent like dichloromethane (B109758) at room temperature. organic-chemistry.orgorganic-chemistry.org For instance, using 5 mol% of NbCl₅ allows for the preparation of various β-keto esters from both electron-rich and electron-deficient aromatic aldehydes in good yields and with high selectivity. organic-chemistry.org The use of MoO₂Cl₂ also facilitates the condensation of aromatic, aliphatic, and heterocyclic aldehydes with ethyl diazoacetate to give the corresponding β-keto esters in high yields. organic-chemistry.org

The proposed mechanism involves the activation of the aldehyde by the Lewis acidic metal catalyst, followed by nucleophilic attack of the diazo compound. organic-chemistry.org A subsequent 1,2-hydride shift with the extrusion of nitrogen gas affords the final β-keto ester product. organic-chemistry.org This methodology avoids the formation of common side products and offers a mild and convenient protocol for accessing these valuable intermediates. organic-chemistry.orgorganic-chemistry.org

Diazo Transfer Protocols for Alpha-Diazo-Beta-Keto Esters

α-Diazo-β-keto esters are versatile intermediates in organic synthesis, known for their ability to form carbenes that can participate in various transformations like insertion reactions and cyclopropanations. rsc.org A primary method for their synthesis is the diazo transfer reaction, which involves treating a β-keto ester with a diazo transfer reagent. rsc.orgmdpi.com

The reaction is typically performed on a β-keto ester that has an active methylene (B1212753) group. rsc.org Common diazo transfer reagents include sulfonyl azides, such as tosyl azide (B81097) (TsN₃) or 4-acetamidobenzenesulfonyl azide (p-ABSA). mdpi.comblucher.com.br The reaction is often carried out in the presence of a base, like triethylamine (B128534) (TEA) or tert-butylamine (B42293) (t-BuNH₂), in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile. mdpi.comblucher.com.br For example, a range of α-diazo-β-keto esters have been prepared in good to excellent yields (81–96%) using p-ABSA and t-BuNH₂ in THF. mdpi.com

Another approach involves the acylation of diazomethyl anions with N-acylbenzotriazoles, which serves as an alternative to the diazo transfer method. rsc.orgrsc.orgnih.gov This strategy taps (B36270) into the nucleophilicity of diazoesters for their direct acylation. rsc.org

Ester Exchange Reactions for Beta-Keto Esters

Transesterification is a widely used transformation for modifying esters, including β-keto esters, and is important in both academic and industrial research. nih.govthieme-connect.com This process allows for the conversion of a readily available ester, such as a methyl or ethyl ester, into a different ester by reacting it with an alcohol in the presence of a catalyst. nih.gov Since the reaction is often reversible, an excess of the alcohol reactant is typically used to drive the equilibrium towards the product. thieme-connect.comnih.gov

A variety of catalysts can be employed to accelerate the transesterification of β-keto esters, including protic acids, Lewis acids, organic bases, and enzymes. nih.govnih.gov For example, iodine has been reported as a simple and efficient catalyst for this transformation, working well with various alcohols to produce β-keto esters in good yields. organic-chemistry.org Another approach uses N-bromosuccinimide (NBS) as a catalyst for selective transesterification under neutral conditions. thieme-connect.com Heterogeneous catalysts, such as silica-supported boric acid, have also been developed, offering advantages like high yields (87–95%), solvent-free conditions, and catalyst recyclability. nih.gov These methods provide broad functional group tolerance and are generally performed under mild conditions. nih.gov

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful and selective alternative to classical chemical methods for synthesizing chiral molecules. Enzymes and whole-cell microorganisms are increasingly used for transformations due to their high chemo-, regio-, and enantioselectivity under mild reaction conditions. researchgate.net

A key biocatalytic application involving this compound is its enantioselective reduction to ethyl (S)-5-hydroxyhexanoate, a valuable chiral intermediate for pharmaceuticals, including anti-Alzheimer's drugs. researchgate.netmdpi.comcore.ac.uk The yeast Pichia methanolica (SC 16116) has been identified as a particularly effective biocatalyst for this reduction. researchgate.netcore.ac.uk The reaction, which uses the yeast's native reductase enzymes, proceeds with high yields (80-90%) and excellent enantiomeric excess (>95% e.e.). researchgate.netnih.gov Glucose is typically added to the reaction medium to facilitate the regeneration of the necessary cofactor (NADPH/NADH).

Chemoenzymatic approaches combine chemical synthesis with enzymatic reactions to create efficient synthetic routes. For instance, the synthesis of all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate, a versatile building block, utilizes a key enzymatic reduction step. nih.gov The process starts with the chemical synthesis of a β,δ-diketo ester, which is then subjected to a highly regio- and enantioselective reduction by an alcohol dehydrogenase, such as the one from Lactobacillus brevis (LbADH). nih.govnih.gov This enzymatic step cleanly reduces one of the keto groups, providing a chiral δ-hydroxy-β-keto ester with high optical purity, which can then be further transformed chemically. nih.gov

Table 3: Biocatalytic and Chemoenzymatic Syntheses

SubstrateBiocatalyst/EnzymeProductYieldEnantiomeric Excess (e.e.)Reference
This compoundPichia methanolica (SC 16116)Ethyl (S)-5-hydroxyhexanoate80-90%>95% researchgate.netnih.gov
5-Oxohexanenitrile (B84432)Pichia methanolica (SC 16116)(S)-5-hydroxyhexanenitrile80-90%>95% researchgate.netnih.gov
tert-Butyl 6-chloro-3,5-dioxohexanoateAlcohol Dehydrogenase from Lactobacillus brevis (recLBADH)tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate72%Enantiopure nih.gov
tert-Butyl 6-chloro-3,5-dioxohexanoateBaker's yeasttert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate50%90-94% nih.gov

Enantioselective Reduction via Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. The enantioselective reduction of this compound to produce enantiomerically pure ethyl 5-hydroxyhexanoate (B1262163) is a well-established application of these biocatalysts. These enzymes require a stoichiometric amount of a nicotinamide (B372718) cofactor, typically NADH or NADPH, to provide the hydride for the reduction. google.com

The high cost of these cofactors necessitates the use of a cofactor regeneration system for any process to be economically viable on an industrial scale. rsc.org A common strategy is the "substrate-coupled" approach, where a sacrificial alcohol, such as 2-propanol (isopropanol), is added to the reaction mixture. The same ADH or a second dehydrogenase oxidizes the sacrificial alcohol (e.g., 2-propanol to acetone), thereby regenerating the consumed cofactor (e.g., NADP+ to NADPH). google.comnih.gov This method is advantageous as only catalytic amounts of the expensive cofactor are required. google.com

ADHs from various microbial sources have been identified and utilized for these reductions. For instance, ADHs from Lactobacillus brevis and Lactobacillus kefir are known to catalyze the reduction of related keto esters. rsc.org Thermophilic ADHs, such as those from Thermus thermophilus and Thermoanaerobacter species, offer the advantage of enhanced stability at higher temperatures, which can improve reaction rates and substrate solubility. google.comnih.gov The process is typically carried out in a buffered solution at a controlled pH, generally between 5.0 and 8.0, and temperatures ranging from 15°C to 75°C, depending on the enzyme's optimal conditions. google.com

Enzyme SourceSubstrateProductCofactor SystemKey FindingsReference
Thermoanaerobacter sp. (ADH-T)3-chloro-1-(thien-2-yl)propan-1-one(S)-3-chloro-1-(thien-2-yl)propan-1-olNADPH, regenerated with 2-propanolAdvantageous method requiring only catalytic amounts of NADP. google.com
Thermus thermophilus (ADHTt)Aryl ketones, α-keto esters(S)-alcohols, (R)-mandelatesNADH, regenerated with 2-propanol and ADHBsEnzyme shows Prelog specificity and is effective in an in situ NADH recycling system. nih.gov
Rhodococcus erythropolis3,5-bistrifluoromethylphenyl ketone(S)-3,5-bistrifluoromethylphenyl ethanolNot specifiedAchieved >99.9% enantiomeric excess and >98% conversion. mdpi.com

Microbial Transformations and Whole-Cell Bioreductions (e.g., Pichia methanolica)

Whole-cell biocatalysis presents a practical alternative to using isolated enzymes. Utilizing entire microorganisms leverages the enzymes in their natural cellular environment, which can enhance stability. researchgate.net A significant advantage of whole-cell systems is their inherent capacity for cofactor regeneration, often powered by the cell's central metabolism by adding a simple co-substrate like glucose.

The yeast Pichia methanolica has been identified as a particularly effective microorganism for the enantioselective reduction of this compound. researchgate.net In studies conducted by Bristol-Myers Squibb, Pichia methanolica (specifically strain SC 16116) was used to reduce both this compound and the related compound 5-oxohexanenitrile to their corresponding (S)-alcohols. mdpi.comresearchgate.netd-nb.info These transformations achieved high chemical yields of 80-90% and excellent enantiomeric excess (e.e.) of over 95%. mdpi.comresearchgate.net On a gram scale, the synthesis of ethyl (S)-5-hydroxyhexanoate using this method resulted in a 90% yield. Other microorganisms, including various species of Candida, Hansenula, and Saccharomyces, have also been screened for the reduction of related keto esters. mdpi.comcore.ac.uk

MicroorganismSubstrateProductYieldEnantiomeric Excess (e.e.)Reference
Pichia methanolica SC 16116This compoundEthyl (S)-5-hydroxyhexanoate80–90%>95% mdpi.comresearchgate.net
Pichia methanolica SC 161165-Oxohexanenitrile(S)-5-Hydroxyhexanenitrile80–90%>95% mdpi.comresearchgate.net
Aureobasidium pullulans SC 13849Ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6-naphthalenyl) acetate (B1210297)Ethyl 2-(R)-hydroxy-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6'-naphthalenyl)acetate98%96% mdpi.com

Enzymatic Hydrolysis of Beta-Keto Esters

Enzymatic hydrolysis, typically catalyzed by hydrolases such as lipases or esterases, is a key reaction in synthetic chemistry. While this compound is a γ-keto ester, the principle of enzymatic hydrolysis is relevant to the synthesis of its derivatives and related compounds. This method is often employed for the kinetic resolution of racemic mixtures. In a kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of a racemic ester to its corresponding acid or alcohol, leaving the other enantiomer unreacted.

For example, the enzymatic hydrolysis of racemic 5-acetoxyhexanenitrile, an analogue of an this compound derivative, has been demonstrated using lipase (B570770) from Candida antarctica (often referred to as Candida cylindracea in older literature). researchgate.netcore.ac.uk This reaction yielded (S)-5-acetoxyhexanenitrile with a 42% yield (the theoretical maximum is 50% for a kinetic resolution) and an outstanding enantiomeric excess of over 99%. researchgate.net Similarly, pig liver esterase has been used to hydrolyze an (R)-hydroxyester to its corresponding (R)-hydroxyacid in quantitative yield, demonstrating the utility of hydrolases in accessing chiral acids from their ester precursors. mdpi.com Although β-keto esters are common substrates for hydrolysis in the synthesis of β-amino acids, these examples with structurally related γ-substituted esters highlight the broad applicability of hydrolases in chiral synthesis. nih.govresearchgate.net

EnzymeSubstrateProductYieldEnantiomeric Excess (e.e.)Reference
Candida antarctica lipaseRacemic 5-acetoxyhexanenitrile(S)-5-Acetoxyhexanenitrile42%>99% researchgate.net
Lipase PS-30Racemic 5-hydroxyhexanenitrile (via succinylation)(S)-5-Hydroxyhexanenitrile35%Not specified mdpi.com
Pig liver esteraseEthyl 2-(R)-hydroxy-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6'-naphthalenyl)acetate(R)-hydroxyacidQuantitativeNot specified mdpi.com

Coupled Enzyme Systems for Chiral Alcohol Production

A common and effective approach involves pairing a ketoreductase (KRED) or alcohol dehydrogenase with a glucose dehydrogenase (GDH). rsc.orgresearchgate.net In this system, the KRED reduces the target ketone to a chiral alcohol using NADPH, which is oxidized to NADP+. The GDH then oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH, thus closing the catalytic cycle. researchgate.net This strategy was successfully used in the industrial synthesis of an intermediate for atorvastatin. rsc.org

Another widely used regeneration enzyme is formate (B1220265) dehydrogenase (FDH), which catalyzes the oxidation of formate to carbon dioxide while reducing NAD+ to NADH. d-nb.infocore.ac.uk This system is advantageous because the product, CO₂, is gaseous and easily removed, driving the reaction forward. Recombinant E. coli or Pichia pastoris cells co-expressing both the primary reductase and the FDH have been developed for efficient chiral synthesis. d-nb.infocore.ac.uk More complex dual-enzyme systems, such as combining a KRED with Lactobacillus kefir alcohol dehydrogenase (LkADH), have also been employed to achieve high yields and enantioselectivities on a pilot-plant scale. rsc.org

Primary EnzymeRegeneration EnzymeCofactorApplication ExampleKey FeatureReference
Carbonyl Reductase (CpCR)Glucose Dehydrogenase (GDH)NADPHSynthesis of ethyl (S)-4-chloro-3-hydroxybutyrateIndustrial process with high yield (>96%) and e.e. (>99.9%). rsc.org rsc.orgresearchgate.net
Leucine DehydrogenaseFormate Dehydrogenase (FDH)NADHReductive amination of a keto acid.FDH from Pichia pastoris used for NADH regeneration. core.ac.uk
Ketoreductase (KRED)Lactobacillus kefir ADH (LkADH)Not specifiedSynthesis of tert-butyl (R)-3-hydroxy-5-hexenoateCrude dual-enzyme system afforded 96% yield and >99.9% e.e. on pilot scale. rsc.org

Chemical Reactivity and Transformation Studies of Ethyl 5 Oxohexanoate

Ketone and Ester Moiety Reactivity

The presence of both a ketone and an ester on the same carbon chain allows for selective reactions based on the inherent reactivity differences between these two functional groups.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the ketone at the C-5 position is more electrophilic and thus more susceptible to nucleophilic attack than the carbonyl carbon of the ethyl ester group. libretexts.org This difference in reactivity allows for selective transformations. Nucleophilic addition reactions involve the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of an alkoxide intermediate which is subsequently protonated. libretexts.orgpressbooks.pub This process changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org

The reactivity of the keto group allows it to participate in various nucleophilic addition reactions. While specific examples for ethyl 5-oxohexanoate (B1238966) are not extensively detailed in the provided results, analogous β-ketoesters and other ketones readily undergo such transformations. For instance, the keto group can react with nucleophiles like Grignard reagents or cyanide ions. openstax.org The steric hindrance around the carbonyl group and the electronic effects of substituents play a significant role in the rate and outcome of these reactions. libretexts.org

Hydrolysis of the Ester Functionality

The ethyl ester group of ethyl 5-oxohexanoate can be hydrolyzed under either acidic or basic conditions to yield 5-oxohexanoic acid and ethanol (B145695). smolecule.comvulcanchem.com This reaction is a fundamental transformation of esters. smolecule.com

In base-catalyzed hydrolysis, also known as saponification, a hydroxide (B78521) ion acts as a nucleophile, attacking the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid. Acidification of the resulting carboxylate salt is necessary to obtain the final 5-oxohexanoic acid product. vulcanchem.com

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of ethanol to give the carboxylic acid.

Reduction Reactions and Formation of Hydroxy Esters

The reduction of the ketone in this compound to a secondary alcohol, yielding ethyl 5-hydroxyhexanoate (B1262163), is a significant and well-studied transformation. This reduction can be achieved with high selectivity, leaving the ester group intact, by using appropriate reducing agents.

Chemical reduction using hydride reagents like sodium borohydride (B1222165) (NaBH₄) is effective for selectively reducing the ketone to an alcohol. pressbooks.publibretexts.org NaBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and does not typically reduce esters under standard conditions, making it ideal for this selective transformation. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the ketone's carbonyl carbon. pressbooks.publibretexts.org

Biocatalytic reduction offers a powerful method for achieving not only chemoselectivity but also high enantioselectivity, producing specific chiral isomers of ethyl 5-hydroxyhexanoate. mdpi.comnih.gov These chiral hydroxy esters are valuable intermediates in the synthesis of pharmaceuticals, such as anti-Alzheimer's drugs. mdpi.comnih.govresearchgate.net Various microorganisms and isolated enzymes are employed for this purpose. For instance, the yeast Pichia methanolica has been used to reduce this compound to ethyl (S)-5-hydroxyhexanoate with high yields and excellent enantiomeric excess. mdpi.comresearchgate.net Carbonyl reductases, such as the one from Candida parapsilosis (CPCR2), are also versatile biocatalysts for this type of asymmetric reduction. researchgate.net

Table 1: Biocatalytic Reduction of this compound
BiocatalystProductYieldEnantiomeric Excess (e.e.)Reference
Pichia methanolica (SC 16116)Ethyl (S)-5-hydroxyhexanoate80-90%>95% mdpi.com, researchgate.net
Saccharomyces cerevisiae (Baker's yeast) enzymes(S)-hydroxy compoundsData not specifiedData not specified nih.gov

Oxidative Transformations

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.org Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the ketone, but a more synthetically useful reaction is the Baeyer-Villiger oxidation. libretexts.org This reaction converts a ketone into an ester by inserting an oxygen atom into a C-C bond adjacent to the carbonyl group. organic-chemistry.orgyoutube.com

The Baeyer-Villiger oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The reaction is regiospecific, with the migratory aptitude of the adjacent alkyl groups determining which bond is cleaved. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org For this compound, the two groups attached to the ketone carbonyl are a methyl group and a propyl-ester group (-CH₂CH₂CH₂COOEt). The general migratory order is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org Based on this trend, the propyl-ester group (a primary alkyl) would be expected to migrate in preference to the methyl group, yielding an acetate (B1210297) ester.

Carbon-Carbon Bond Forming Reactions

The α-protons of this compound (on C-4 and C-6) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in carbon-carbon bond-forming reactions.

Aldol (B89426) Condensations

The presence of α-hydrogens on both sides of the ketone allows this compound to undergo aldol reactions. In an aldol reaction, an enolate attacks the carbonyl group of another molecule (or the same molecule in an intramolecular reaction) to form a β-hydroxy carbonyl compound. libretexts.org This product can then undergo dehydration, often upon heating, to form an α,β-unsaturated carbonyl compound in what is known as an aldol condensation. libretexts.org

This compound is a prime candidate for an intramolecular aldol condensation. Deprotonation at C-4 would lead to an unstable four-membered ring, whereas deprotonation at C-6 (the methyl group) can lead to the formation of a thermodynamically favorable six-membered ring via nucleophilic attack on the C-2 carbonyl of the ester. However, the ketone carbonyl at C-5 is a more reactive electrophile than the ester carbonyl. Therefore, deprotonation at C-4 and subsequent intramolecular attack on the C-5 ketone is a potential pathway, though it would form a less-favored four-membered ring. A more plausible intramolecular reaction involves the formation of an enolate at C-4 which attacks the ester carbonyl, or an enolate from the ester α-carbon attacking the ketone. The most common intramolecular aldol reactions lead to the formation of five- or six-membered rings. libretexts.org For a related 1,4-diketone, intramolecular cyclization has been shown to produce a five-membered cyclopentenone ring. beilstein-journals.org

Alkylation Reactions via Enolate Intermediates

The structure of this compound features two carbonyl groups—a ketone at the C5 position and an ester at the C1 position. This provides two potential sites for deprotonation to form enolate intermediates: the α-carbon at C4 (adjacent to the ketone) and the α-carbon at C2 (adjacent to the ester). The acidity of the α-hydrogens at C4 is generally greater than those at C2, allowing for regioselective enolate formation and subsequent alkylation.

Enolates are powerful nucleophiles that can react with electrophiles, such as alkyl halides, in an SN2-type reaction to form a new carbon-carbon bond. chemistrysteps.com The choice of base and reaction conditions is critical for controlling which enolate is formed and for minimizing side reactions like self-condensation. chemistrysteps.comyoutube.com

Research Findings:

Studies on the alkylation of unsymmetrical ketones and esters have established clear principles that can be applied to this compound. chemistrysteps.comlibretexts.org

Kinetic vs. Thermodynamic Control: The alkylation of unsymmetrical ketones can be directed to the less substituted or more substituted α-carbon. chemistrysteps.com For this compound, the primary sites for deprotonation are C4 and C2. Deprotonation at C4 is kinetically favored. The use of a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid formation of the less-substituted (kinetic) enolate at the C4 position. chemistrysteps.comyoutube.com Weaker bases, like sodium ethoxide (NaOEt), can lead to an equilibrium between possible enolates and the starting material, potentially allowing for reactions at the C2 position, though this can also promote competing Claisen condensation reactions. brainly.com

Reaction Mechanism: The process involves two main steps:

Enolate Formation: A strong base removes an α-hydrogen to form the enolate anion.

Nucleophilic Attack: The enolate attacks an alkyl halide in an SN2 reaction. This step is most efficient with primary alkyl halides; secondary and tertiary halides are more likely to undergo E2 elimination. chemistrysteps.comlibretexts.org

The table below outlines potential alkylation reactions of this compound based on these established principles.

Table 1: Regioselective Alkylation of this compound

Base Alkylating Agent (R-X) Major Product Reaction Conditions Control Type
Lithium Diisopropylamide (LDA) Methyl Iodide (CH₃I) Ethyl 4-methyl-5-oxohexanoate Anhydrous THF, -78 °C Kinetic
Lithium Diisopropylamide (LDA) Benzyl Bromide (BnBr) Ethyl 4-benzyl-5-oxohexanoate Anhydrous THF, -78 °C Kinetic

Tautomerism and its Implications in Chemical Reactivity (Keto-Enol Equilibrium)

Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a C=C double bond). scribd.com This process involves the formal migration of a proton and the shifting of bonding electrons. scribd.com this compound, possessing α-hydrogens relative to both its ketone and ester functionalities, can exist in equilibrium with its enol tautomers.

For most simple aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. scribd.com The greater strength of the C=O double bond compared to the C=C double bond is a primary thermodynamic driving force favoring the keto form. However, the enol form, even at low concentrations, is a crucial reactive intermediate in many reactions. libretexts.org

The Keto-Enol Equilibrium in this compound:

This compound can theoretically form two different enol tautomers:

Enolization towards C4: (E/Z)-Ethyl 5-hydroxyhex-4-enoate

Enolization towards C2: 1-Ethoxy-1-hydroxyhex-1-en-5-one

Unlike β-dicarbonyl compounds such as ethyl acetoacetate (B1235776), where the enol form is stabilized by conjugation and intramolecular hydrogen bonding, the keto and ester groups in this compound are too far apart for such stabilization. libretexts.orgthermofisher.com Consequently, the equilibrium heavily favors the keto form. The concentration of either enol tautomer at room temperature is expected to be very low.

Implications for Reactivity:

Reaction Intermediate: The enol form is the key intermediate for reactions like acid-catalyzed α-halogenation.

Enolate Formation: The acidity of the α-hydrogens, which allows for tautomerism, is also what allows for the deprotonation to form enolates. Enolates are the conjugate bases of both the keto and enol forms and are the key nucleophiles in the alkylation reactions discussed previously (Section 3.2.2). chemistrysteps.com

Spectroscopic Analysis: The presence of tautomers can sometimes lead to complexities in spectral data. Techniques like variable-temperature NMR spectroscopy can be used to study such equilibria. thermofisher.com For this compound, standard ¹H and ¹³C NMR spectra would be dominated by signals corresponding to the keto form.

Table 2: Keto-Enol Tautomerism Profile of this compound

Feature Description
Dominant Form Keto form (this compound)
Minor Forms (Tautomers) (E/Z)-Ethyl 5-hydroxyhex-4-enoate and 1-Ethoxy-1-hydroxyhex-1-en-5-one
Equilibrium Position Strongly favors the keto form due to the higher stability of the C=O bond and lack of conjugative or hydrogen-bonding stabilization for the enol. scribd.comlibretexts.org
Catalysis The interconversion can be catalyzed by either acid or base. libretexts.org

| Reactivity Implication | Although present in minute concentrations, the enol form acts as a nucleophile in certain acid-catalyzed reactions. The acidity of the α-protons allows for the formation of the much more nucleophilic enolate anion under basic conditions. chemistrysteps.com |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

The chemical reactivity of ethyl 5-oxohexanoate (B1238966) makes it a highly adaptable building block in the synthesis of more complex molecules. researchgate.netorganic-chemistry.org The presence of a ketone at the 5-position and an ethyl ester at the carboxyl end allows for selective reactions at either functional group. This dual reactivity is fundamental to its utility, enabling it to participate in a variety of synthetic transformations including aldol (B89426) condensations, nucleophilic substitutions, and reductions. researchgate.net

Its role as a precursor is evident in the preparation of several important compounds. For instance, it can be readily converted into 5-hydroxyhexanoic acid or its corresponding lactone, 6-methyl-δ-valerolactone. researchgate.net Further transformations, such as reactions with Grignard reagents or reductions using various catalytic systems, expand its synthetic potential. nih.govresearchgate.net For example, the reaction of ethyl 5-oxohexanoate with samarium(II) iodide in the presence of an alkyl halide can be used to generate more complex alcohol derivatives. nih.gov This versatility establishes this compound as a foundational component for constructing sophisticated organic structures.

Precursor for Pharmaceutical Intermediates

The structural framework of this compound is embedded within several key pharmaceutical intermediates. Its ability to be transformed into chiral molecules makes it particularly valuable in drug development, where stereochemistry is often critical for therapeutic efficacy.

While various complex routes exist for the synthesis of statin side chains, this compound can serve as a starting point for racemic lactone intermediates that are pivotal in this class of cholesterol-lowering drugs. researchgate.net Statin drugs, such as rosuvastatin (B1679574) and atorvastatin, are characterized by a dihydroxy heptanoic acid side chain. The synthesis of this chiral side chain is a significant challenge. One approach involves the creation of a lactone, which can be seen as a cyclic precursor to the final open-chain structure. researchgate.netmdpi.com A synthetic pathway starting from this compound can produce a racemic lactone, which can then be resolved or used in subsequent stereoselective steps to build the required chiral side chain for these important pharmaceuticals. researchgate.net

A significant application of this compound is in the synthesis of key chiral intermediates for anti-Alzheimer's drugs. researchgate.netrsc.orggoogle.commdpi.com The process hinges on the highly selective enzymatic reduction of the ketone group. Specifically, the enantioselective reduction of this compound yields ethyl-(S)-5-hydroxyhexanoate, a crucial chiral building block. researchgate.netgoogle.com

This biotransformation is commonly achieved using the yeast Pichia methanolica (strain SC 16116) as a biocatalyst. rsc.orggoogle.commdpi.com The reaction proceeds with high efficiency, affording the desired (S)-alcohol with excellent yields and stereoselectivity, as detailed in the table below. researchgate.netrsc.org

ParameterResult
SubstrateThis compound
ProductEthyl (S)-5-hydroxyhexanoate
BiocatalystPichia methanolica SC 16116
Reaction Yield80-90%
Enantiomeric Excess (e.e.)>95%

This table summarizes the typical results for the biocatalytic reduction of this compound. researchgate.netrsc.org

This chiral hydroxy ester is a documented intermediate in the development of novel therapeutics aimed at treating Alzheimer's disease. rsc.orgmdpi.com

This compound serves as a precursor to 5-oxohexanoic acid, a key intermediate in the synthesis of selective indomethacin (B1671933) analogues designed to inhibit the aldo-keto reductase 1C3 (AKR1C3) enzyme. researchgate.netresearchgate.net AKR1C3 is a significant therapeutic target in the treatment of castrate-resistant prostate cancer because of its role in the biosynthesis of potent androgens. researchgate.netresearchgate.net

Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), also inhibits AKR1C3. researchgate.net Researchers have developed analogues of indomethacin to improve potency and selectivity for AKR1C3 while reducing the original COX enzyme activity. researchgate.net The synthesis of certain indole-based analogues, such as pyrrolobenzimidazolones which are structurally related to AKR1C3 inhibitors, utilizes 5-oxohexanoic acid (readily obtained by the hydrolysis of this compound) as a cyclization reagent. asm.org This application highlights the role of the this compound backbone in creating targeted therapies for advanced prostate cancer. researchgate.netasm.org

The direct application of this compound as a versatile starting material for the general synthesis of beta-amino acids is not extensively documented in the surveyed scientific literature. Methodologies for beta-amino acid synthesis often start from different precursors, such as other β-keto esters which undergo transamination, or through the homologation of α-amino acids via methods like the Arndt–Eistert procedure. researchgate.netacs.org While enzymatic transamination of keto esters is a known strategy for producing amino acids, applying this to this compound would result in a δ-amino acid (with the amino group at the 5-position) rather than a β-amino acid (which requires an amino group at the 3-position).

The bifunctional nature of this compound makes it an excellent substrate for intramolecular and intermolecular reactions to form a variety of cyclic compounds.

Its most straightforward cyclization is the formation of lactones (cyclic esters). The reduction of the ketone in this compound to a hydroxyl group creates ethyl 5-hydroxyhexanoate (B1262163), which can readily undergo intramolecular transesterification to form 6-methyl-δ-valerolactone. researchgate.net Furthermore, this compound can be used to synthesize more complex lactones; for example, reaction with vinyl magnesium bromide yields the intermediate tertiary alcohol, which cyclizes to form 6-methyl-6-vinyltetrahydro-2H-pyran-2-one. The formation of 4-hydroxy-5-oxohexanoic acid gamma-lactone has also been reported in biosynthetic pathways where related oxo-acids are intermediates. acs.org

The corresponding acid, 5-oxohexanoic acid, is a valuable precursor for various heterocyclic systems through multicomponent reactions. For instance, it can react with an aminopyrazole and an isocyanide in a Ugi-type reaction to form complex pyrazole-oxopyrrolidine structures. researchgate.net It is also used in palladium-catalyzed domino reactions with dinucleophiles like o-phenylenediamine (B120857) to synthesize fused heterocyclic systems such as benzo researchgate.netorganic-chemistry.orgimidazo[2,1-a]isoindol-11-one, which is structurally related to known reductase inhibitors. asm.org

Development of Indomethacin Analogues for AKR1C3 Inhibition

Contributions to Flavor and Fragrance Chemistry (as a synthetic precursor for esters)

This compound serves as a valuable intermediate in the flavor and fragrance industry. ontosight.ai While it is reported to possess a pleasant, fruity odor itself, its primary contribution lies in its role as a synthetic precursor for more complex esters with desirable olfactory properties, particularly those with musky scents. ontosight.aigoogle.com The industry is in continuous search of novel musky odorants to replace existing compounds that face increasing restrictions. google.com

The functionalized structure of this compound, featuring both a ketone and an ester group, allows for a variety of chemical transformations to build larger, more intricate fragrance molecules. A significant application involves its conversion to 5-oxohexanoic acid, which can then be esterified with specific alcohols to generate high-value fragrance compounds. google.comgoogleapis.com

A notable example is the synthesis of 1-(3,3-dimethyl-1-cyclohexyl)this compound, an ester prized for its musky odor profile. google.com This synthesis is a key finding in the development of new perfumery components and underscores the utility of this compound as a foundational block. The reaction involves the esterification of 5-oxohexanoic acid with (1S,1’R)-1-(3’,3’-dimethyl-1-cyclohexyl)-1-ethanol. googleapis.com This process highlights a strategic approach in fragrance chemistry: combining a relatively simple, functionalized precursor like this compound with a complex alcohol to create a final product with a unique and sought-after scent. google.comgoogleapis.com

Table 1: Synthesis of a Musky Fragrance Ester

Reactant 1 Reactant 2 Product Olfactory Profile

This synthetic utility is not limited to musky scents. The core structure of oxohexanoates is found in various compounds used as flavoring agents and perfumes with fruity notes. chemimpex.com The reactivity of the keto-ester motif in this compound allows for its participation in various organic reactions, making it a versatile platform for generating a diverse palette of esters for the flavor and fragrance market.

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical behavior of ethyl 5-oxohexanoate (B1238966) is primarily dictated by its two functional groups: the ester and the ketone. Modifications at various positions on its hexanoate (B1226103) backbone can significantly alter its reactivity and selectivity in chemical transformations.

The reactivity of the ester group, for instance, can be influenced by the nature of the alcohol moiety. While ethyl 5-oxohexanoate features an ethyl ester, replacing it with a methyl group generally leads to a lower boiling point due to the shorter alkyl chain. Conversely, bulkier ester groups may reduce the rate of hydrolysis. The ketone at the 5-position is a key site for nucleophilic additions, such as in Grignard reactions. However, the introduction of substituents at positions adjacent to the ketone can introduce steric hindrance, potentially slowing down the reaction rate at that site. For example, the presence of dimethyl groups at the 3-position can impede the approach of nucleophiles.

The introduction of other functional groups can also dramatically alter the molecule's electronic properties and reactivity. For instance, incorporating a nitro group, which is a strong electron-withdrawing group, can significantly influence the reactivity in substitution reactions.

The following table summarizes the impact of various structural modifications on the properties of hexanoate derivatives:

ModificationCompound NameImpact on Properties
Parent Compound This compoundBaseline for comparison.
Ester Variation Mthis compoundGenerally lower boiling point compared to the ethyl ester.
Alkyl Substitution Methyl 3,3-dimethyl-5-oxohexanoateIncreased hydrophobicity and potential for steric hindrance near the ketone.
Ester and Alkyl Variation Ethyl 2-isopropyl-5-methyl-3-oxohexanoateIncreased molecular weight and potentially reduced hydrolysis rates compared to methyl esters.
Aromatic and Nitro Substitution Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoateSignificantly altered solubility and electronic properties due to the aromatic and electron-withdrawing nitro groups.

Design Principles for Bioactive Beta-Keto Esters (e.g., Antibacterial Activity)

Recent research has explored the design of β-keto esters as potential antibacterial agents, drawing inspiration from the structure of bacterial quorum sensing autoinducers like N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL). mdpi.comnih.govresearchgate.net Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for new antimicrobial strategies. mdpi.comresearchgate.net

The design principle involves creating β-keto ester analogues that can interfere with quorum sensing pathways. mdpi.comresearchgate.net A study published in Pharmaceuticals detailed the synthesis and evaluation of eight β-keto ester analogues. mdpi.comnih.gov The research indicated that these compounds exist solely in their β-keto ester tautomeric form. mdpi.comresearchgate.net Computational analyses, including molecular docking and molecular dynamics, were used to predict the interaction of these compounds with key quorum-sensing proteins, LasR and LuxS. mdpi.comnih.gov

The in vitro antimicrobial screening of these designed β-keto esters was conducted against several human and plant pathogenic bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, Pseudomonas syringae, and Agrobacterium tumefaciens. mdpi.com The results highlighted that specific structural features in the designed compounds led to promising antibacterial activity. mdpi.com For instance, certain compounds demonstrated a differential local reactivity and a strong potential to interact with the target quorum-sensing proteins. mdpi.comnih.gov

This research underscores a key design principle: mimicking the core structure of bacterial signaling molecules can lead to the development of effective inhibitors of bacterial communication and, consequently, novel antibacterial agents. mdpi.comresearchgate.net

Stereochemical Aspects and Enantiopure Synthesis Strategies

The stereochemistry of this compound and its derivatives is of paramount importance, particularly in the synthesis of pharmaceuticals and other bioactive molecules where a specific enantiomer is required for efficacy and safety. researchgate.net The reduction of the ketone at the 5-position of this compound can lead to the formation of a chiral center, resulting in (R)- or (S)-5-hydroxyhexanoate. These chiral alcohols are valuable intermediates in the synthesis of various drugs. researchgate.net

Several strategies have been developed to achieve the enantiopure synthesis of these hydroxy esters, with biocatalysis emerging as a highly effective method. The use of enzymes, such as alcohol dehydrogenases (ADHs) and carbonyl reductases (CRs), offers high chemo-, regio-, and stereoselectivity. researchgate.netresearchgate.net

For example, the yeast Pichia methanolica has been successfully used for the enantioselective reduction of this compound to ethyl (S)-5-hydroxyhexanoate with high yields (80-90%) and excellent enantiomeric excess (>95% ee). researchgate.net Similarly, the carbonyl reductase from Candida parapsilosis (CPCR2) is a versatile biocatalyst for producing optically pure alcohols from ketones, including the reduction of this compound. researchgate.net

The following table outlines some of the enantiopure synthesis strategies for derivatives of this compound:

PrecursorProductMethodCatalyst/EnzymeKey Outcome
This compoundEthyl (S)-5-hydroxyhexanoateEnantioselective reductionPichia methanolica SC 1611680-90% yield, >95% e.e. researchgate.net
This compound(S)-ethyl-hydroxyestersAsymmetric reductionCarbonyl reductase from Candida parapsilosis (CPCR2)Production of high value-added chiral alcohols. researchgate.net
Racemic 5-hydroxyhexanenitrile(S)-5-hydroxyhexanenitrileEnzymatic resolution (succinylation)Not specifiedResolution of racemic mixture. researchgate.net
Racemic 5-acetoxyhexanenitrile(S)-5-Acetoxy-hexanenitrileEnantioselective enzymatic hydrolysisCandida antarctica lipase (B570770)42% yield, >99% e.e. researchgate.net

These examples highlight the power of biocatalysis in accessing enantiomerically pure building blocks from prochiral ketones like this compound. The ability to control the stereochemistry at the C5 position is crucial for the subsequent synthesis of complex and biologically active target molecules. researchgate.net

Computational and Theoretical Investigations of Ethyl 5 Oxohexanoate

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is a principal tool for studying the ground state electronic structure and is based on the electron density distribution rather than the complex many-electron wave function. scispace.com DFT calculations have been employed to understand the stability, tautomerism, and reactivity of molecules. scirp.org

For molecules similar to Ethyl 5-oxohexanoate (B1238966), such as 2,2-Dimethyl-5-oxohexanoic acid, DFT has been used to predict reaction pathways, for instance, showing preferential oxidation at the C5 position. The electronic structure, which dictates a molecule's reactivity, can be effectively described by DFT. researchgate.netaps.org This includes the calculation of parameters like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provides an indication of the molecule's reactivity. scirp.org The reactivity of esters can be significantly influenced by the presence and position of other functional groups, a phenomenon that can be explored using DFT. osti.gov

Computational MethodKey Findings for Similar Keto-EstersSignificance
DFT (B3LYP/6-311G(d))Prediction of preferential oxidation sites. Guides synthetic strategies by identifying the most reactive parts of the molecule.
DFTCalculation of HOMO-LUMO energy gaps. scirp.orgProvides insights into chemical reactivity and kinetic stability. scirp.org
DFTAnalysis of electronic effects of substituents. scirp.orgExplains how different functional groups modulate the reactivity of the ester and ketone moieties.

Molecular Docking and Dynamics Simulations in Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying how a small molecule like Ethyl 5-oxohexanoate might interact with a biological target, typically an enzyme. numberanalytics.comosti.gov Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide a detailed view of the dynamic evolution of the enzyme-substrate complex over time. numberanalytics.comnih.gov

These techniques have been used to investigate the interactions of similar keto-esters with various enzymes, including lipases, esterases, and aminotransferases. diva-portal.orgacs.org For example, MD simulations have been used to explore the enzyme-substrate interactions of methyl 4-acetyl-5-oxo-hexanoate with Pseudozyma antarctica lipase (B570770) B, revealing details about the binding mechanism. diva-portal.org Docking studies can help identify key amino acid residues responsible for substrate binding and can be used to predict the substrate specificity of an enzyme. google.com The combination of docking with scoring functions like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can predict the catalytic activity of enzyme variants. acs.orgnih.gov

TechniqueApplication to Similar EstersKey Insights
Molecular Docking (e.g., GLIDE, Autodock)Predicting binding modes of keto-esters in enzyme active sites. researchgate.netjrespharm.comIdentifies potential enzyme inhibitors or substrates and key binding interactions. jrespharm.com
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of enzyme-substrate complexes. numberanalytics.comdiva-portal.orgReveals conformational changes and the stability of binding interactions over time. nih.govdiva-portal.org
MM-GBSA ScoringPredicting the binding free energy and catalytic activity of enzyme mutants. acs.orgnih.govAids in the rational design of enzymes with improved catalytic efficiency. acs.orgnih.gov

In Silico Bioprospecting for Enzyme Discovery and Substrate Profiling

In silico bioprospecting involves the computational search of genetic and protein databases to discover novel enzymes with desired functionalities. nih.gov This approach is significantly faster and more cost-effective than traditional experimental screening methods. nih.gov By leveraging the vast amount of sequence and structural data available, researchers can identify candidate enzymes that are likely to act on a specific substrate like this compound.

The process often involves using the three-dimensional structure of a known enzyme to perform homology modeling and construct models of candidate enzymes. google.com These models can then be used for docking studies with the target substrate to predict binding affinity and potential catalytic activity. google.com This strategy has been successfully applied to discover and engineer enzymes for various industrial applications, including the synthesis of pharmaceuticals and fine chemicals. researchgate.netcsic.es For instance, the substrate spectrum of carbonyl reductases has been investigated using computational methods to identify enzymes capable of reducing prochiral ketones. researchgate.net

Predictive Modeling of Reactivity and ADME Properties

Computational models are increasingly used to predict the chemical reactivity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. escholarship.org Predicting these properties early in the drug discovery or chemical development process can save significant time and resources.

PropertyPrediction MethodImportance
ReactivityDensity Functional Theory (DFT)Predicts likely chemical reactions and stability.
Aqueous Solubility (logS)QSAR models (e.g., QikProp)Influences bioavailability and formulation.
Lipophilicity (logP)QSAR models (e.g., QikProp)Affects membrane permeability and distribution.
Cell Permeability (Caco-2)QSAR models (e.g., QikProp)Indicates potential for oral absorption.
Human Oral AbsorptionPredictive modelsEstimates the fraction of the compound absorbed after oral administration.

Advanced Analytical Methodologies in Research on Ethyl 5 Oxohexanoate

Spectroscopic Characterization Techniques (NMR, HRMS)

Spectroscopic methods are fundamental to the structural confirmation of ethyl 5-oxohexanoate (B1238966). Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific NMR data for ethyl 5-oxohexanoate is available from various suppliers, the spectra of related compounds like ethyl 4-acetyl-5-oxohexanoate offer insights into the expected chemical shifts and coupling constants. chemicalbook.com For instance, in the 1H NMR spectrum of ethyl 4-acetyl-5-oxohexanoate, distinct signals corresponding to the ethyl ester protons and the protons on the hexanoate (B1226103) backbone would be observed. chemicalbook.com Similarly, 13C NMR provides data on the carbon environment. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its exact mass. For this compound (C8H14O3), the expected monoisotopic mass is 158.0943 Da. uni.lu HRMS can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass. For example, HRMS was used to confirm the molecular formula of ethyl 5,5-dimethyl-3-oxohexanoate as C10H18O3 by yielding an exact mass of 186.125594 Da. vulcanchem.com This level of precision is crucial for verifying the identity of newly synthesized batches or for identifying unknown compounds in a mixture.

Table 1: Spectroscopic Data for this compound and Related Compounds

CompoundTechniqueKey Findings
Ethyl 4-acetyl-5-oxohexanoate1H NMR, 13C NMR, IR, MSProvides characteristic spectral data for structural confirmation. chemicalbook.com
This compoundHRMSPredicted monoisotopic mass of 158.0943 Da. uni.lu
Ethyl 5,5-dimethyl-3-oxohexanoateHRMSConfirmed molecular formula C10H18O3 with an exact mass of 186.125594 Da. vulcanchem.com

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound using a reverse-phase method. sielc.comsielc.com A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com Columns such as the Newcrom R1, which has low silanol (B1196071) activity, are suitable for this separation. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment. The purity of this compound is often specified as greater than 98.0% as determined by GC. GC-MS is also widely used for the analysis of fatty acid ethyl esters in various matrices. researchgate.netnih.gov For instance, a study on fatty acid ethyl esters in lipid extracts utilized GC-MS with a nonpolar dimethylpolysiloxane column for quantification. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

TechniqueColumnMobile Phase/ConditionsApplication
HPLCNewcrom R1Acetonitrile, water, phosphoric acid (or formic acid for MS)Purity analysis, preparative separation sielc.comsielc.com
GCNot specifiedNot specifiedPurity determination (>98.0%)
GC-MSNonpolar dimethylpolysiloxaneNot specifiedQuantification of fatty acid ethyl esters nih.gov

High-Throughput Screening (HTS) Assays for Enzymatic Reaction Monitoring

High-Throughput Screening (HTS) assays are essential for the discovery and engineering of enzymes, including those that catalyze reactions involving this compound. nih.gov These assays allow for the rapid testing of large libraries of enzyme variants or potential inhibitors.

Enzymatic assays for HTS often rely on the production of a detectable spectroscopic signal. nih.gov For enzymes like carbonyl reductases that can act on this compound, cofactor-based screening systems that monitor the depletion of NADPH at 340 nm are common. researchgate.net The carbonyl reductase from Candida parapsilosis (CPCR2), for example, has been studied for its ability to reduce various ketones, with this compound serving as a reference substrate. researchgate.net The development of HTS assays can also involve enzyme cascades where the product of one reaction becomes the substrate for another, ultimately leading to a fluorescent or colorimetric signal. nih.gov For instance, a malachite green-based assay has been adapted for HTS to measure the release of inorganic phosphate (B84403) from enzymatic reactions. researchgate.net

Mass Spectrometry for Structural Elucidation and Fatty Acid Analysis

Mass spectrometry (MS) is a versatile technique that provides crucial information for the structural elucidation of this compound and the analysis of related fatty acids.

Structural Elucidation: Electron ionization mass spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that can be used for its identification. nist.gov The NIST WebBook provides a reference mass spectrum for this compound. nist.gov High-resolution mass spectrometry (HRMS), as mentioned earlier, is vital for confirming the elemental composition. vulcanchem.com

Fatty Acid Analysis: Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of fatty acid ethyl esters (FAEEs). researchgate.netnih.gov This technique allows for the separation and quantification of individual FAEEs in complex mixtures. nih.gov For more complex lipid profiles, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful analytical approach for the identification and quantification of various lipid classes, including fatty acids, with high sensitivity and specificity.

Table 3: Mass Spectrometry Applications in the Analysis of this compound and Related Compounds

TechniqueApplicationKey Findings
EI-MSStructural IdentificationProvides a reference fragmentation pattern for this compound. nist.gov
GC-MSFatty Acid AnalysisQuantification of FAEEs in biological and other samples. researchgate.netnih.gov
LC-MS/MSLipid ProfilingIdentification and quantification of various lipid classes, including fatty acids.
HRMSStructural ConfirmationDetermines the exact mass and confirms the molecular formula. vulcanchem.com

Crystallographic Studies of Related Oxohexanoate Complexes

X-ray crystallography has been used to determine the three-dimensional structures of enzymes that may act on substrates like this compound. For example, the crystal structure of cyclohexanone (B45756) monooxygenase, an enzyme that catalyzes Baeyer-Villiger oxidations of cyclic ketones, has been solved in complex with its cofactor NADP+. researchgate.net These structures reveal details of the active site and the binding of the cofactor, which can inform our understanding of how substrates like oxohexanoates might interact with the enzyme. researchgate.net

Furthermore, the crystal structures of other small molecules containing a hexanoate chain, such as methyl 6-amino-6-oxohexanoate, have been determined. ox.ac.ukox.ac.uk These studies provide information on the conformational preferences and intermolecular interactions of the hexanoate backbone. ox.ac.ukox.ac.uk Such data can be used in computational modeling to predict the structure and properties of this compound and its complexes.

Q & A

Q. What are the standard synthetic routes for ethyl 5-oxohexanoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 5-oxohexanoic acid or through keto-ester condensation reactions. For example, a modified procedure using D-lactose and this compound in DMSO with pyrrolidine-boric acid catalysis achieved a 65% yield under 96-hour reaction conditions . Key variables include solvent choice (e.g., DMSO for solubility), catalyst loading, and reaction time. Purity is validated via GC analysis (e.g., Permabond CW 20-05 column) with retention times of 17.2 min for the compound .

Q. How can researchers validate the identity and purity of this compound in synthetic workflows?

  • Spectroscopic methods : NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., ketone at ~1700 cm⁻¹, ester carbonyl at ~1740 cm⁻¹).
  • Chromatography : GC with n-butanol as an internal standard for quantification ; HPLC for enantiomeric purity in asymmetric syntheses.
  • Physical properties : Density (0.981 g/cm³), refractive index (n20/D 1.427), and boiling point (222.1°C) should align with literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard classification : Combustible liquid (GHS H227) with a flash point of 69.4°C. Use fume hoods, avoid open flames, and store at ambient temperatures .
  • Waste disposal : Neutralize acidic byproducts before disposal; follow institutional guidelines for organic waste.

Advanced Research Questions

Q. How does the enantioselective reduction of this compound proceed in multiphase bioreactors, and what factors optimize stereochemical outcomes?

CPCR (Carbonyl Reductase)-catalyzed reductions with NADH cofactor regeneration demonstrate enantioselectivity (>20:1 dr) under conditions like 35°C, pH 7.8, and 0.5 L/min air flow. Substrate-coupled regeneration using 2-propanol improves efficiency by maintaining NADH levels . Critical parameters include temperature stability, co-solvent selection (e.g., acetone for solubility), and membrane module design for in situ product removal .

Q. What analytical strategies resolve contradictions in kinetic data for this compound reactions (e.g., substrate inhibition vs. cofactor limitation)?

  • Time-course profiling : Monitor conversion rates (e.g., GC or HPLC every 30 min) to distinguish between inhibition (plateaued conversion) and cofactor depletion (linear decline) .
  • Statistical modeling : Use Michaelis-Menten kinetics with inhibition constants (Ki) or multivariate regression to isolate variables like pH, temperature, and enzyme concentration.

Q. How can this compound serve as a precursor in prodrug design, and what metabolic stability challenges arise?

Derivatives like tert-butyl 6-diazo-5-oxohexanoate (P11) are explored for improved solubility and tumor-targeted drug delivery. Stability assays in plasma and intestinal tissue (e.g., >50% remaining at 1 hour) require LC-MS/MS quantification of intact prodrug and metabolites. Hydrolysis at the ester linkage is a common degradation pathway, mitigated by steric hindrance or fluorinated substituents .

Methodological Guidance

Q. What experimental designs are recommended for scaling up this compound-based reactions while maintaining reproducibility?

  • DoE (Design of Experiments) : Use factorial designs to optimize catalyst-substrate ratios and solvent systems.
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Batch vs. continuous flow : Compare yields and enantiomeric excess (ee) in batch reactors vs. membrane-integrated systems for byproduct removal .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point variations)?

Cross-validate measurements using certified reference standards and replicate experiments. For example, discrepancies in boiling points (221–222°C vs. 222.1°C) may arise from impurities or calibration errors in distillation setups .

Data Presentation and Ethical Compliance

Q. What ethical considerations apply to publishing research involving hazardous intermediates like this compound?

  • Safety disclosure : Detail handling protocols, waste management, and emergency procedures in the "Experimental" section .
  • Reproducibility : Provide raw data (e.g., GC chromatograms, NMR spectra) in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.